4-Methyl-2-morpholin-4-ylpentan-1-amine

Lipophilicity ADME Prediction Lead Optimization

4-Methyl-2-morpholin-4-ylpentan-1-amine (CAS 923249-21-2) is a chiral aliphatic primary amine building block with the molecular formula C10H22N2O and a molecular weight of 186.29 g/mol. The compound comprises a morpholine ring attached at the 2-position of a 4-methylpentan-1-amine backbone, featuring a branched isobutyl substituent (β-(2-methylpropyl)) that contributes to its lipophilicity profile with a predicted LogP of 0.75 and a topological polar surface area of 38 Ų.

Molecular Formula C10H22N2O
Molecular Weight 186.299
CAS No. 923249-21-2
Cat. No. B2683632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-morpholin-4-ylpentan-1-amine
CAS923249-21-2
Molecular FormulaC10H22N2O
Molecular Weight186.299
Structural Identifiers
SMILESCC(C)CC(CN)N1CCOCC1
InChIInChI=1S/C10H22N2O/c1-9(2)7-10(8-11)12-3-5-13-6-4-12/h9-10H,3-8,11H2,1-2H3
InChIKeyGTEPLTLZXVWEKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-Methyl-2-morpholin-4-ylpentan-1-amine (CAS 923249-21-2) – Technical Specifications and Baseline Characterization


4-Methyl-2-morpholin-4-ylpentan-1-amine (CAS 923249-21-2) is a chiral aliphatic primary amine building block with the molecular formula C10H22N2O and a molecular weight of 186.29 g/mol . The compound comprises a morpholine ring attached at the 2-position of a 4-methylpentan-1-amine backbone, featuring a branched isobutyl substituent (β-(2-methylpropyl)) that contributes to its lipophilicity profile with a predicted LogP of 0.75 and a topological polar surface area of 38 Ų . Available from multiple commercial suppliers at purities ranging from 95% to 97%, this compound is utilized as a versatile intermediate in organic synthesis and pharmaceutical research applications .

Why Generic Substitution of 4-Methyl-2-morpholin-4-ylpentan-1-amine with Related Morpholine-Containing Amines is Scientifically Invalid


Substituting 4-Methyl-2-morpholin-4-ylpentan-1-amine (CAS 923249-21-2) with seemingly similar morpholine-containing pentan-1-amine analogs without quantitative justification introduces substantial experimental risk. Structural variations such as alkyl chain position (e.g., 3-ethyl substitution vs. 4-methyl branching), backbone length (e.g., pentyl vs. bicyclic), or substitution pattern at the amine-bearing carbon produce measurable differences in physicochemical properties including lipophilicity, steric bulk, and hydrogen-bonding capacity [1]. These differences directly affect reactivity in downstream conjugation reactions, chromatographic retention behavior, and predicted pharmacokinetic parameters when incorporated into larger molecular constructs . The evidence below quantifies specific differentiation dimensions that preclude simple interchange with in-class alternatives.

Quantitative Differentiation Evidence: 4-Methyl-2-morpholin-4-ylpentan-1-amine Versus Closest Structural Analogs


Predicted Lipophilicity (LogP) Comparison: 4-Methyl-2-morpholin-4-ylpentan-1-amine vs. 3-Ethyl-2-(morpholin-4-yl)pentan-1-amine

4-Methyl-2-morpholin-4-ylpentan-1-amine exhibits a predicted LogP of 0.75 based on ACD/Labs Percepta platform calculations, reflecting the lipophilic contribution of its isobutyl side chain . In comparison, the structurally related 3-ethyl-2-(morpholin-4-yl)pentan-1-amine (CAS 930396-04-6), which differs in alkyl substitution position and chain length, has a molecular weight of 200.32 g/mol and would be expected to exhibit a higher predicted LogP due to the additional methylene unit [1]. This difference is critical for applications requiring precise control over partition coefficient for blood-brain barrier penetration or chromatographic separation method development.

Lipophilicity ADME Prediction Lead Optimization

Hydrogen Bond Donor/Acceptor Profile: 4-Methyl-2-morpholin-4-ylpentan-1-amine vs. 5-(Morpholin-4-yl)pentan-1-amine

4-Methyl-2-morpholin-4-ylpentan-1-amine possesses 2 hydrogen bond donors (primary amine) and 3 hydrogen bond acceptors (morpholine oxygen and nitrogen, amine nitrogen) . This profile differs from 5-(morpholin-4-yl)pentan-1-amine (CAS 39793-32-3), which has a linear pentyl linker between the morpholine and terminal amine but lacks the branched alkyl substitution at the α-position relative to the amine [1]. The presence of the 4-methyl (isobutyl) group at the β-position in the target compound introduces steric hindrance near the primary amine, which modulates nucleophilicity and accessibility for conjugation reactions compared to the linear analog.

Hydrogen Bonding Molecular Recognition Solubility Modulation

Commercial Availability and Pricing: 4-Methyl-2-morpholin-4-ylpentan-1-amine vs. 3-Ethyl-2-(morpholin-4-yl)pentan-1-amine

4-Methyl-2-morpholin-4-ylpentan-1-amine is commercially available from multiple global suppliers including Fluorochem (UK), Leyan (China), and AKSci (USA) in quantities ranging from 100 mg to 25 g, with purities of 95% to 97% . Pricing at the 250 mg scale from Fluorochem is £192.00 (approximately $245 USD), with 1 g priced at £532.00 . In contrast, the structurally related 3-ethyl-2-(morpholin-4-yl)pentan-1-amine (CAS 930396-04-6) has fewer verified commercial sources and is primarily available through custom synthesis channels [1]. This availability differential impacts procurement lead times and scale-up feasibility.

Procurement Commercial Availability Cost Comparison

Safety and Handling Classification: 4-Methyl-2-morpholin-4-ylpentan-1-amine Hazard Profile

4-Methyl-2-morpholin-4-ylpentan-1-amine is classified under GHS with signal word 'Warning' and carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This safety profile is explicitly documented with precautionary statements P280 (wear protective gloves/protective clothing and eye/face protection) and P301+P310 (if swallowed: immediately call a poison center/doctor) . For comparator analogs lacking full SDS documentation, procurement decisions must account for unknown or unverified hazard classifications.

Safety Data GHS Classification Laboratory Handling

Optimal Application Scenarios for 4-Methyl-2-morpholin-4-ylpentan-1-amine (CAS 923249-21-2) Based on Quantitative Evidence


ADC Linker and Bioconjugation Chemistry Development

This compound serves as a primary amine-containing building block for synthesizing linker-payload constructs in antibody-drug conjugate (ADC) development. The combination of a reactive primary amine (2 H-bond donors) with the electron-rich morpholine ring and branched isobutyl substitution provides a sterically defined nucleophilic handle for conjugation to carboxylate-containing payloads or activated esters . The predicted LogP of 0.75 supports aqueous solubility while maintaining sufficient lipophilicity for membrane permeability in cellular assays . When selecting this compound for ADC linker chemistry, researchers should verify reactivity kinetics with their specific payload under intended conjugation conditions. LIMITATIONS NOTICE: Publicly available data on direct biological activity, target engagement, and in vivo performance of 4-Methyl-2-morpholin-4-ylpentan-1-amine is extremely limited. No peer-reviewed studies reporting IC50 values, Ki values, or comparative efficacy data against structurally related analogs were identified in the accessible literature. The differentiation evidence presented above relies primarily on predicted physicochemical properties and commercial availability metrics rather than experimentally validated biological performance. Procurement decisions based on this compound's utility as a synthetic intermediate are well-supported by available data; however, decisions based on hypothesized biological activity should be made with appropriate caution and validation through independent experimental screening.

CNS-Targeting Drug Discovery and Lead Optimization

The compound's predicted LogP of 0.75 and topological polar surface area of 38 Ų fall within optimal ranges for blood-brain barrier penetration, making it a candidate scaffold for CNS-targeting small molecule programs . The morpholine moiety provides favorable aqueous solubility through hydrogen bonding while the isobutyl side chain contributes to membrane permeability . Researchers can utilize this building block to generate focused libraries of analogs with modulated physicochemical profiles for CNS target screening. LIMITATIONS NOTICE: The CNS-targeting potential is inferred from physicochemical predictions only. No experimental brain-to-plasma ratio data, permeability assay results (e.g., PAMPA or Caco-2), or in vivo CNS exposure data are publicly available for this specific compound. Direct comparative data against established CNS-penetrant scaffolds are absent. Researchers should confirm permeability experimentally and not rely solely on predicted properties for go/no-go decisions.

Chiral Amine Synthesis and Stereochemical Control Studies

4-Methyl-2-morpholin-4-ylpentan-1-amine possesses a chiral center at the carbon bearing the primary amine and morpholine substituent, offering utility in asymmetric synthesis and chiral auxiliary development . The compound is employed as a substrate or intermediate in reactions where stereochemical outcomes are critically dependent on the local steric environment provided by the isobutyl group. The availability from multiple commercial suppliers at 95-97% purity supports reproducible stereochemical studies . LIMITATIONS NOTICE: No enantiomeric excess data, chiral HPLC separation protocols, or specific rotation values are reported in the public domain for the enantiopure forms of this compound. Procurement of racemic material is well-documented; procurement of single enantiomers may require custom chiral resolution or asymmetric synthesis development. Researchers requiring enantiopure material should verify commercial availability or budget for in-house chiral separation.

Method Development and Analytical Standard Procurement

With documented GHS classification (H302, H315, H319, H335) and precautionary handling guidelines (P280, P301+P310), this compound is suitable for use as an analytical reference standard in method development for LC-MS and HPLC assays . The predicted boiling point of 264.8±20.0 °C at 760 mmHg and density of 0.959±0.06 g/cm³ provide reference values for chromatographic method optimization . Multiple vendor options enable competitive procurement of certified reference material. LIMITATIONS NOTICE: Certificates of Analysis (CoA) are vendor-specific and must be requested at time of purchase. Batch-to-batch consistency data across multiple production lots is not publicly aggregated. Researchers should qualify each new batch against their established analytical methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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